molecular formula C8H10N2O B13930082 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol

Cat. No.: B13930082
M. Wt: 150.18 g/mol
InChI Key: TZFFHIOOXYKTEM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with hydroxyl and amine functional groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurotransmitter modulation and enzyme inhibition contexts. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol

InChI

InChI=1S/C8H10N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-3,8-9,11H,4-5H2

InChI Key

TZFFHIOOXYKTEM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)N=CC=C2)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Routes

One common synthetic approach involves cyclization of pyridine derivatives with malonate esters or related compounds. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization produces the tetrahydro-1,7-naphthyridine skeleton. This method leverages the nucleophilicity of the amino group and the electrophilicity of the malonate to form the bicyclic structure.

Substitution and Hydrolysis Steps

Following cyclization, substitution reactions introduce the hydroxyl group at the 5-position. Typical conditions include:

  • Use of weak bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to promote nucleophilic substitution while minimizing side reactions.
  • Polar aprotic solvents like 1,4-dioxane to enhance nucleophilic attack efficiency.
  • Temperature control around 80–100°C to optimize reaction rates and reduce byproduct formation.

Hydrolysis of ester intermediates to yield the final hydroxylated product is often carried out under alkaline conditions, for example with sodium hydroxide (NaOH), to cleave ester bonds cleanly.

Representative Synthetic Example and Research Results

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization 3-Aminopyridine + Diethyl methylenemalonate, heat 60–70 Forms tetrahydro-naphthyridine core
2 Substitution K₂CO₃ or Cs₂CO₃, 1,4-dioxane, 80°C 75–85 Introduces hydroxyl precursor
3 Hydrolysis NaOH, aqueous, room temperature to 80°C 80–90 Converts ester to hydroxyl group
4 Purification Recrystallization from hexane-benzene mixtures - Enhances purity and yield

Table 1. Typical multi-step synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol with optimized conditions and yields.

Mechanistic Insights and Reaction Optimization

Mechanistic Studies

  • Kinetic Isotope Effects (KIE): Used to identify rate-determining steps such as C-N bond formation during cyclization.
  • Computational Modeling: Density Functional Theory (DFT) calculations help map transition states, distinguishing substitution versus elimination pathways.
  • Isotopic Labeling: ^18O and ^15N isotopes track the incorporation of oxygen and nitrogen atoms during hydrolysis and cyclization.

Yield Improvement Strategies

Factor Optimization Approach Literature Example
Catalyst Use of Cs₂CO₃ for sterically hindered substrates Achieved 85% yield in substitution step
Purification Recrystallization from hexane-benzene (5:1) Improved yield by 42% in related benzotriazine derivatives
Workup Acid-base extraction before hydrolysis Reduced hydrolytic degradation

Table 2. Strategies to improve yields in multi-step naphthyridine syntheses.

Structural Characterization Techniques

Key methods used to confirm the structure and purity of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol include:

  • [^1H Nuclear Magnetic Resonance (NMR)](pplx://action/followup): Identifies proton environments; signals for tetrahydro ring protons typically appear between δ 2.5–3.5 ppm, and hydroxyl protons resonate at δ 10–12 ppm.
  • Mass Spectrometry (MS): Confirms molecular ion peaks ([M+H]^+) and fragmentation patterns consistent with the molecular formula C₈H₁₀N₂O.
  • Infrared (IR) Spectroscopy: Detects characteristic hydroxyl stretch (3200–3600 cm⁻¹) and aromatic C=N stretches (1600–1650 cm⁻¹).

These data are cross-validated with computational predictions and authentic samples to ensure accuracy.

Industrial Production Considerations

Industrial synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol adapts laboratory methods with:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Automated reaction monitoring to maintain consistent reaction conditions.
  • Optimization of solvent systems and catalysts to reduce waste and improve scalability.

Such process intensification ensures reproducibility and cost-effectiveness in large-scale manufacturing.

Summary Table of Key Properties

Property Data/Value Source/Notes
Molecular Formula C₈H₁₀N₂O PubChem
Molecular Weight 150.18 g/mol PubChem
CAS Number 1260663-31-7 CAS Common Chemistry
IUPAC Name 5,6,7,8-tetrahydro-1H-1,7-naphthyridin-4-one PubChem
InChI Key DWEVIMCGOGPEOE-UHFFFAOYSA-N PubChem
Typical Melting Point Range ~150–160 °C (literature dependent) Experimental data

Table 3. Chemical and physical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core distinguishes it from analogues through:

  • Saturation : Fully saturated 5,6,7,8-tetrahydro ring system, contrasting with partially unsaturated derivatives like 7,8-dihydro-1,6-naphthyridin-5(6H)-ones (e.g., 12a–12t ), which retain a ketone group and one double bond .
  • Substitution Patterns : The hydroxyl group at position 5 differentiates it from alkyl- or aryl-substituted derivatives (e.g., 5i–5m in ) .

Physicochemical Properties

Key properties of 5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol and selected analogues are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol C₈H₁₀N₂O 150.18 Not reported -OH, -NH
7,8-Dihydro-1,6-naphthyridin-5(6H)-one (12a) C₉H₁₀N₂O 162.19 Not reported Ketone, ether
8-(4-Bromophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (5i) C₁₄H₁₅BrN₂ 291.19 Not reported Bromophenyl, -NH
6,8-Diphenyl-1,7-naphthyridin-5-ol C₁₉H₁₄N₂O 286.33 Not reported -OH, two phenyl groups
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol
  • Synthesis : Derived from ethyl 2-chloro-3-pyridinecarboxylate via condensation with benzylidenebenzylamine, yielding 65% under optimized conditions .
  • Key Steps : Anionic intermediates and regioselective ring closure.
Analogues
  • 7,8-Dihydro-1,6-naphthyridin-5(6H)-ones (e.g., 12a) : Synthesized via nucleophilic substitution of 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one with alcohols (e.g., benzyl alcohol) using KOt-Bu in DMF, achieving moderate yields (30–60%) .
  • Alkyl/Aryl-Substituted Derivatives (e.g., 5i, 5j) : Prepared via reductive amination or microwave-assisted coupling, with yields ranging from 31% (aryl) to 87% (alkyl) .
Comparative Yield Data
Compound Class Representative Example Catalyst/Solvent Yield (%)
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol 6,8-Diphenyl derivative LiNPr₂ (anionic conditions) 65
7,8-Dihydro-1,6-naphthyridinones 12a (benzyloxy) KOt-Bu/DMF 52
Alkyl-Substituted Derivatives 6-Methyl derivative NaH/DMF 87
Aryl-Substituted Derivatives 6-(4-Fluorophenyl) Microwave conditions 31

Stability and Conformational Analysis

  • 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol : The saturated ring system enhances stability compared to dihydro analogues, as partial unsaturation in compounds like 12a increases susceptibility to oxidation .
  • Crystal Structure Insights: Analogues with tetrahydro-pyridine rings (e.g., ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine) adopt half-chair conformations, influencing intermolecular interactions .

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